N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
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Overview
Description
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine is a synthetic organic compound characterized by the presence of an iodine atom, two methyl groups, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethyl-4-pyrimidinol and 3-methoxypropylamine.
Iodination: The pyrimidinol is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Amine Coupling: The iodinated pyrimidine is then reacted with 3-methoxypropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine moiety.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the pyrimidine ring can facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
- N-(5-bromo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
- N-(5-fluoro-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
Uniqueness
N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can be exploited in drug design and materials science.
Properties
IUPAC Name |
5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O/c1-7-9(11)10(14-8(2)13-7)12-5-4-6-15-3/h4-6H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOABIVCXFBLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCCCOC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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